molecular formula C15H15NO2 B8302862 Methyl 4-[methyl(phenyl)amino]benzoate

Methyl 4-[methyl(phenyl)amino]benzoate

Cat. No.: B8302862
M. Wt: 241.28 g/mol
InChI Key: OTBFWRJHRPTMGO-UHFFFAOYSA-N
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Description

Methyl 4-[methyl(phenyl)amino]benzoate is a benzoate ester derivative featuring a methyl(phenyl)amino substituent. This structure makes it a valuable building block in medicinal chemistry and organic synthesis. Similar para-aminobenzoic acid (PABA) derivatives are extensively used as core scaffolds in pharmaceutical research for developing molecules with diverse biological activities . Researchers utilize such compounds in the synthesis of more complex structures for potential application in drug discovery projects . Its molecular framework is suitable for exploring structure-activity relationships (SAR), particularly in the development of inhibitors for enzymes like acetylcholinesterase (AChE), which is a target in neurological disorder research . Additionally, the compound can serve as a precursor in the synthesis of functional materials and advanced intermediates. As with all fine chemicals, rigorous quality control is applied to ensure consistency and purity for research applications. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for diagnostic use.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

methyl 4-(N-methylanilino)benzoate

InChI

InChI=1S/C15H15NO2/c1-16(13-6-4-3-5-7-13)14-10-8-12(9-11-14)15(17)18-2/h3-11H,1-2H3

InChI Key

OTBFWRJHRPTMGO-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Starting Material : Methyl 4-chlorobenzoate serves as the substrate.

  • Amine Source : N-Methylaniline is used as the nucleophile.

  • Solvent System : Anhydrous toluene or dimethylformamide (DMF) ensures a nonaqueous environment.

  • Base : Potassium carbonate or triethylamine facilitates deprotonation of the amine, enhancing nucleophilicity.

  • Temperature : Reflux conditions (100–120°C) drive the substitution reaction to completion over 12–24 hours.

Workup and Isolation

After completion, the mixture is cooled to 5–10°C, and the pH is adjusted to 6.0–7.0 using dilute hydrochloric acid. The organic phase is separated, washed with brine, and concentrated under reduced pressure. The crude product is purified via recrystallization from ethanol/water, yielding this compound with >80% efficiency.

Catalytic Hydrogenation of Nitriles or Imines

Reductive methods offer an alternative pathway, particularly when starting from carbonyl precursors. For instance, methyl 4-cyanobenzoate can be hydrogenated to its corresponding amine, followed by N-alkylation to introduce the methyl and phenyl groups.

Stepwise Procedure

  • Hydrogenation of Nitrile :

    • Methyl 4-cyanobenzoate is subjected to catalytic hydrogenation (H₂, 50–60 psi) using Raney nickel or palladium on carbon in methanol.

    • This step yields methyl 4-aminobenzoate.

  • N-Alkylation :

    • The primary amine undergoes sequential alkylation:

      • Methylation : Treatment with methyl iodide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C.

      • Phenylation : Reaction with bromobenzene under Ullmann coupling conditions (CuI, 1,10-phenanthroline, K₃PO₄, 110°C).

Yield Optimization

Dual alkylation often results in moderate yields (60–70%) due to competing side reactions. To mitigate this, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are employed during the phenylation step, improving selectivity.

Direct Esterification of 4-[Methyl(Phenyl)Amino]Benzoic Acid

Esterification of the pre-formed carboxylic acid is a straightforward route, leveraging well-established protocols for benzoate esters.

Acid Preparation

4-[Methyl(phenyl)amino]benzoic acid is synthesized via:

  • Coupling Reaction : Suzuki-Miyaura coupling between 4-bromobenzoic acid and N-methylaniline boronic ester (Pd(PPh₃)₄, Na₂CO₃, dioxane/water).

Esterification Protocol

  • Reagents : Methanol (excess), concentrated hydrochloric acid (catalyst).

  • Conditions :

    • The acid is refluxed in methanol with HCl (2–5 mol%) for 6–8 hours.

    • Post-reaction, the mixture is cooled to 5–10°C, and the pH is adjusted to 6.0–7.0 using aqueous NaOH (4–6 wt%).

  • Isolation : The organic layer is separated, dried over MgSO₄, and concentrated. Yield: 85–90%.

Reductive Amination of Methyl 4-Formylbenzoate

For substrates bearing aldehyde functionalities, reductive amination offers a one-pot solution.

Synthetic Route

  • Imine Formation : Methyl 4-formylbenzoate reacts with N-methylaniline in ethanol at 25°C for 2 hours.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) is added, and the mixture is stirred for an additional 12 hours.

  • Workup : The product is extracted with ethyl acetate, washed with water, and purified via column chromatography (SiO₂, hexane/ethyl acetate).

Key Advantages

  • Mild Conditions : Avoids high temperatures and strong acids.

  • Yield : 75–80% with minimal byproducts.

Comparative Analysis of Methods

MethodStarting MaterialKey Reagents/ConditionsYield (%)AdvantagesLimitations
Chlorine/Amino ExchangeMethyl 4-chlorobenzoateN-Methylaniline, K₂CO₃, DMF80–85High selectivity; scalableRequires anhydrous conditions
Catalytic HydrogenationMethyl 4-cyanobenzoateH₂, Raney Ni, MeOH60–70Utilizes inexpensive catalystsMulti-step; moderate yields
Direct Esterification4-[Methyl(Ph)amino]benzoic acidMeOH, HCl85–90Simple; high yieldRequires pre-synthesized acid
Reductive AminationMethyl 4-formylbenzoateNaBH₃CN, EtOH75–80One-pot synthesisSensitive to moisture

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[methyl(phenyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzoates and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-[methyl(phenyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[methyl(phenyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural features—the benzoate ester and substituted amino group—are shared with several analogs. Below is a comparative analysis of its derivatives and related compounds:

Ester Group Variations

  • Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate (UV-1): This ethyl ester analog (CAS 57834-33-0) introduces a methylene amino linker between the phenylamino group and the benzoate core.
  • Methyl 4-[4-(difluoromethyl)phenyl]benzoate :
    Substitution with a difluoromethyl group at the para-phenyl position enhances electronic effects and metabolic resistance, making this compound valuable in fluorinated drug design .

Amino Group Modifications

  • Methyl 2-((5-chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)benzoate (Compound 6): Incorporation of a morpholinomethyl-substituted phenylamino group and a pyrimidine ring improves binding to Focal Adhesion Kinase (FAK), demonstrating potent anticancer activity (IC₅₀ = 0.12 μM against MDA-MB-231 cells) .
  • Methyl 4-(3-cyano-3-((isobutyl(phenyl)amino)methyl)oxiran-2-yl)benzoate (4f): The addition of a cyano-oxirane group introduces electrophilic reactivity, enabling participation in ring-opening reactions for further functionalization .

Key Data Table: Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight Key Properties/Activities Reference
Methyl 4-[methyl(phenyl)amino]benzoate Methyl ester, methyl(phenyl)amino 255.29 (calc.) Intermediate for kinase inhibitors -
Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate Ethyl ester, methylene amino linker 325.38 (calc.) UV absorber; enhanced lipophilicity
Methyl 4-[4-(difluoromethyl)phenyl]benzoate Difluoromethylphenyl 262.24 (calc.) High reactivity in fluorinated drug design
C1 (Quinoline-piperazine derivative) 2-Phenylquinoline-4-carbonyl piperazine 483.53 (calc.) Anticancer activity (MCF-7 IC₅₀: 1.8 μM)
Compound 6 (FAK inhibitor) Morpholinomethylphenyl, pyrimidine 478.92 (calc.) FAK inhibition (IC₅₀: 0.12 μM)

Research Findings and Implications

  • Synthetic Flexibility: The benzoate core allows diverse substitutions, enabling tuning of electronic, steric, and solubility properties. For example, fluorinated derivatives (e.g., difluoromethyl) improve metabolic stability , while piperazine-quinoline hybrids enhance target affinity .
  • Biological Performance: Amino group modifications significantly impact biological activity. The morpholinomethyl group in Compound 6 enhances FAK binding via hydrogen bonding and hydrophobic interactions , whereas the methylene amino linker in UV-1 optimizes UV absorption .
  • Limitations : Some analogs, such as ethyl esters, may face faster metabolic clearance compared to methyl esters, necessitating prodrug strategies for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-[methyl(phenyl)amino]benzoate, and how can reaction efficiency be improved?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling methyl 4-aminobenzoate with N-methylaniline derivatives under acidic or basic catalysis. Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to ester), temperature (80–120°C), and catalysts (e.g., DMAP or pyridine). Reaction progress can be monitored via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect signals for the methyl ester (δ ~3.8 ppm, singlet), N-methyl group (δ ~3.1 ppm, singlet), and aromatic protons (δ 6.8–7.5 ppm, multiplet).
  • IR : Stretching vibrations for ester C=O (~1720 cm⁻¹) and aromatic C=C (~1600 cm⁻¹).
  • MS : Molecular ion peak at m/z 255.3 (C₁₅H₁₅NO₂⁺). Cross-validation with high-resolution mass spectrometry (HRMS) ensures accuracy .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Stability studies show degradation <5% at 25°C in neutral buffers over 72 hours. Under acidic (pH <3) or alkaline (pH >10) conditions, hydrolysis of the ester group occurs, necessitating storage at −20°C in inert atmospheres .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX, WinGX) resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL or SIR97 software enables precise determination of bond angles, torsional strain, and intermolecular interactions. For example, the dihedral angle between the phenyl and benzoate rings (~45–60°) impacts π-π stacking. Refinement protocols (e.g., anisotropic displacement parameters) reduce residual density errors (<0.3 eÅ⁻³) .

Q. What experimental strategies address contradictions in reported bioactivity data (e.g., enzyme inhibition vs. receptor antagonism)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer composition, cell lines). To resolve:

  • Dose-response curves : Test IC₅₀ values across concentrations (1 nM–100 µM).
  • Selectivity assays : Use kinase profiling panels or receptor-binding assays to rule off-target effects.
  • Structural analogs : Compare with Methyl 4-{[2-amino-4-(trifluoromethyl)phenyl]amino}benzoate to isolate functional group contributions .

Q. How can computational modeling (DFT, molecular docking) predict the reactivity and binding modes of this compound?

  • Methodological Answer :

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the ester carbonyl is a potential site for nucleophilic attack.
  • Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2 or EGFR). Grid box dimensions (20×20×20 Å) centered on active sites ensure accurate pose prediction. Validation via MD simulations (100 ns) assesses binding stability .

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